2-Methylheptacosane
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Overview
Description
2-Methylheptacosane is a long-chain hydrocarbon with the molecular formula C28H58 and a molecular weight of 394.7601 g/mol . It is a methyl-branched alkane, specifically a derivative of heptacosane, where a methyl group is attached to the second carbon atom. This compound is often found in the cuticular hydrocarbons of insects, playing a crucial role in their chemical communication and protection against desiccation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylheptacosane typically involves the alkylation of heptacosane. One common method is the Friedel-Crafts alkylation, where heptacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity. The specific methods can vary depending on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylheptacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under strong oxidizing conditions, it can be converted to corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Although already a saturated hydrocarbon, it can undergo further hydrogenation under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: 2-Methylheptacosanol, 2-Methylheptacosanal, and 2-Methylheptacosanoic acid.
Reduction: No significant change as it is already saturated.
Substitution: 2-Chloroheptacosane, 2-Bromoheptacosane.
Scientific Research Applications
2-Methylheptacosane has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methylheptacosane exerts its effects is primarily through its physical and chemical properties. As a long-chain hydrocarbon, it forms a hydrophobic barrier on the surface of insects, reducing water loss and providing protection against environmental stressors. In chemical communication, it acts as a pheromone, interacting with specific receptors on the target organism to elicit behavioral responses .
Comparison with Similar Compounds
Heptacosane: The parent compound without the methyl group.
13-Methylheptacosane: Another methyl-branched isomer with the methyl group on the 13th carbon.
Nonacosane: A longer-chain hydrocarbon with similar properties.
Uniqueness: 2-Methylheptacosane is unique due to its specific branching, which influences its physical properties and biological activity. The position of the methyl group can significantly affect its role in chemical communication and its effectiveness as a protective barrier .
Properties
CAS No. |
69198-91-0 |
---|---|
Molecular Formula |
C28H58 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-methylheptacosane |
InChI |
InChI=1S/C28H58/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(2)3/h28H,4-27H2,1-3H3 |
InChI Key |
NIYAMIIVLUIWBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
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